
4,6-Dimethylcyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylcyclohexane-1,3-diol (DMCD) is a cyclic diol that has been extensively researched for its potential applications in the fields of medicine, biochemistry, and materials science. DMCD has a unique chemical structure that makes it an attractive candidate for use in various chemical reactions and biological processes. In
Aplicaciones Científicas De Investigación
4,6-Dimethylcyclohexane-1,3-diol has been extensively researched for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In biochemistry, this compound has been used as a chiral building block for the synthesis of various compounds. This compound has also been studied for its potential use as a chiral stationary phase in chromatography.
In materials science, this compound has been used as a monomer for the synthesis of various polymers. This compound-based polymers have been shown to have unique physical and chemical properties, making them attractive for use in various applications such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylcyclohexane-1,3-diol is not well understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. This compound has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Dimethylcyclohexane-1,3-diol has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. This compound is also stable under a wide range of conditions, making it suitable for use in various chemical and biological reactions.
However, this compound also has some limitations. It is relatively expensive and not widely available. This compound is also highly hydrophilic, which can make it difficult to dissolve in organic solvents.
Direcciones Futuras
There are several future directions for research on 4,6-Dimethylcyclohexane-1,3-diol. One area of interest is the development of this compound-based drug delivery systems. This compound has been shown to form stable complexes with various drugs, making it an attractive candidate for use in drug delivery.
Another area of interest is the development of this compound-based polymers for use in various applications such as coatings, adhesives, and composites. This compound-based polymers have unique physical and chemical properties, making them attractive for use in various industries.
Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Métodos De Síntesis
4,6-Dimethylcyclohexane-1,3-diol can be synthesized using a variety of methods, including chemical reduction, enzymatic reduction, and microbial reduction. One of the most common methods for synthesizing this compound is through the chemical reduction of 4,6-dimethylcyclohexanone using sodium borohydride. This method is relatively simple and yields high purity this compound.
Propiedades
Número CAS |
187873-35-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
4,6-dimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-5-3-6(2)8(10)4-7(5)9/h5-10H,3-4H2,1-2H3 |
Clave InChI |
WGXSWJYIAWIGBQ-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CC1O)O)C |
SMILES canónico |
CC1CC(C(CC1O)O)C |
Sinónimos |
1,3-Cyclohexanediol, 4,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



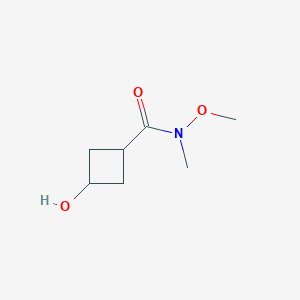
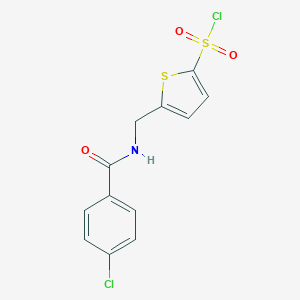

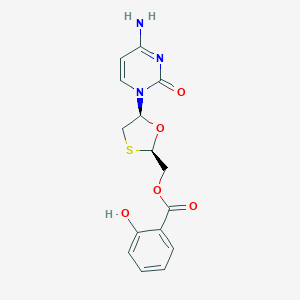
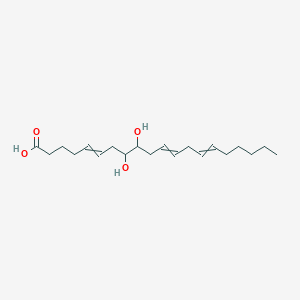

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
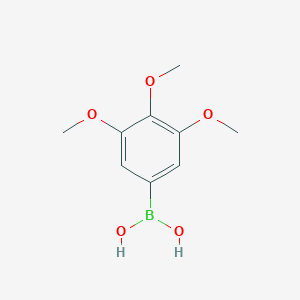
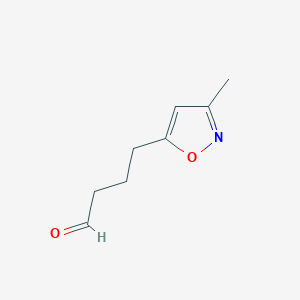
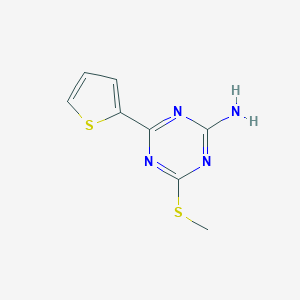

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)

